3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with a chlorothiophene and a thiophenylmethylene group
Properties
CAS No. |
303107-00-8 |
|---|---|
Molecular Formula |
C13H9ClN4OS2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H9ClN4OS2/c14-12-4-3-11(21-12)9-6-10(17-16-9)13(19)18-15-7-8-2-1-5-20-8/h1-7H,(H,16,17)(H,18,19)/b15-7+ |
InChI Key |
HXAXVVSEVURBOE-VIZOYTHASA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with Chlorothiophene: The chlorothiophene group is introduced via a nucleophilic substitution reaction.
Condensation with Thiophenylmethylene: The final step involves the condensation of the pyrazole derivative with thiophen-2-carbaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene rings.
Reduction: Reduced forms of the pyrazole ring or carbonyl group.
Substitution: Substituted derivatives at the chlorothiophene moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. It may also find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-4-carbohydrazide
- 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(5-Chlorothiophen-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide may exhibit unique properties due to the specific positioning of its functional groups. This can result in different reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Biological Activity
3-(5-Chlorothiophen-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring substituted with thiophene moieties, which are often associated with enhanced biological activity due to their electron-donating properties.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of tests conducted against various bacterial strains showed that compounds similar to this compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been widely studied. In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis and inhibited cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study:
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and tested their effects on cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM, indicating significant anticancer activity compared to control groups.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Cell Cycle Arrest: The compound may induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Modulation: Some studies indicate that these compounds can modulate ROS levels, contributing to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
